molecular formula C11H13N3 B2827081 N-(1H-imidazol-2-ylmethyl)-4-methylaniline CAS No. 660405-11-8

N-(1H-imidazol-2-ylmethyl)-4-methylaniline

Cat. No. B2827081
CAS RN: 660405-11-8
M. Wt: 187.246
InChI Key: ATIYLYMBOVGMCX-UHFFFAOYSA-N
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Description

“N-(1H-imidazol-2-ylmethyl)-4-methylaniline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives have occupied a unique place in the field of medicinal chemistry .


Synthesis Analysis

Imidazole derivatives can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular structure of imidazole derivatives includes a five-membered nitrogen-containing heterocyclic ring in their structures . The empirical formula for a similar compound, “(1H-Imidazol-2-ylmethyl)methylamine”, is C5H9N3 .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of a similar compound, “(1H-Imidazol-2-ylmethyl)methylamine”, is 111.15 .

Mechanism of Action

The mechanism of action of imidazole derivatives is not fully understood and may vary depending on the specific derivative and its biological target .

Future Directions

Imidazole derivatives have a broad range of applications and are the subject of ongoing research . They are used in the development of new drugs and have potential therapeutic applications .

properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIYLYMBOVGMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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